2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of chloromethyl groups . For instance, the preparation of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride involves dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene . Another example is the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Ethers and esters, which may be structurally similar to “2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole”, undergo various reactions . For instance, ethers can undergo acidic cleavage, where the alkoxy group of an ether is replaced by another group . Esters can undergo hydrolysis, where the ester bond is split with water .Scientific Research Applications
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Hyper Cross-linked Polymers (HCPs)
- Field : Polymer Science
- Application : HCPs are porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
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2-(Chloromethyl)pyridine Hydrochloride
- Field : Chemical Synthesis
- Application : This compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF. It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Method : The compound is used as a reagent in base catalyzed alkylation .
- Results : The synthesis resulted in a Zn2±sensitive magnetic resonance imaging contrast agent .
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Silane, [2-[4-(chloromethyl)phenyl]ethyl]triethoxy-
- Field : Polymer Synthesis
- Application : This compound is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives.
- Method : The compound is used as a coupling agent in the synthesis process.
- Results : The synthesis results in polymers, coatings, and adhesives.
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Epichlorohydrin
- Field : Organic Chemistry
- Application : Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
- Method : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
- Results : The synthesis results in glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
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2-chloromethyl-4(3 H)-quinazolinones
- Field : Medicinal Chemistry
- Application : 2-chloromethyl-4(3 H)-quinazolinones have been used in the synthesis of various pharmaceutical compounds .
- Method : The synthesis of 2-chloromethyl-4(3 H)-quinazolinones has been reported through various methods, including pathways involving chloroacetonitrile .
- Results : The synthesis results in various pharmaceutical compounds .
- 2-(Chloromethyl)oxirane
- Field : Organic Chemistry
- Application : 2-(Chloromethyl)oxirane, also known as Epichlorohydrin, is used in the production of glycerol, plastics, epoxy glues and resins, and epoxy diluents and elastomers .
- Method : Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .
- Results : The synthesis results in glycerol, plastics, epoxy glues and resins, epoxy diluents and elastomers .
properties
IUPAC Name |
2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNTFQAHIRTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311024 | |
Record name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
33575-83-6 | |
Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33575-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 235938 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033575836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33575-83-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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